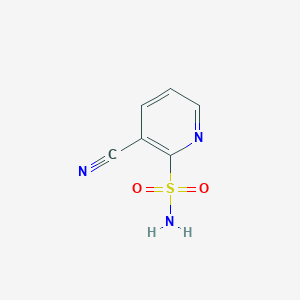

3-Cyanopyridine-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyanopyridine-2-sulfonamide is a chemical compound with the molecular formula C6H5N3O2S . It is a powder in physical form .

Synthesis Analysis

The synthesis of new pyridines with sulfonamide moiety has been reported . A novel quinoline-based dendrimer-like ionic liquid was synthesized and its catalytic performance was investigated in the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism under mild reaction conditions .Molecular Structure Analysis

The molecular structure of 3-cyanopyridine includes principal inertial axes . The rotational spectrum of the ground vibrational state of 3-cyanopyridine was fit to a partial octic, single-state distorted-rotor Hamiltonian .Chemical Reactions Analysis

In the synthesis of new 3-cyanopyridines, Sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .Physical And Chemical Properties Analysis

3-Cyanopyridine-2-sulfonamide has a molecular weight of 183.19 . More detailed physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved data.Scientific Research Applications

Antiproliferative Activity

3-Cyanopyridines, including 3-Cyanopyridine-2-sulfonamide, have been reported to possess various pharmacological activities . In particular, they have shown promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin . The pyridine derivatives 5c and 5d (IC 50 =\u20091.46, 7.08 µM, respectively) were found to be particularly effective .

Synthesis of Derivatives

3-Cyanopyridine-2-sulfonamide can be used in the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . These derivatives are produced in good yields and their structures are confirmed based on elemental analysis and spectral data .

Biological Applications

The pyridine core, which is a key constituent in 3-Cyanopyridine-2-sulfonamide, has been shown to have a wide range of biological applications . These include antihypertensive, antipyretic, anti-inflammatory, and analgesic properties .

Cardiotonic Activity

Substituted cyanopyridines, including 3-Cyanopyridine-2-sulfonamide, have been found to have cardiotonic activity . This makes them potentially useful in the treatment of heart conditions .

Antimicrobial Activity

3-Cyanopyridine-2-sulfonamide has been reported to have antimicrobial activity . This suggests potential applications in the treatment of various bacterial and fungal infections .

Electrodeposition of Al Coatings

3-Cyanopyridine-2-sulfonamide can be used as an additive in the electrodeposition of Al coatings . The position of the substituent group on the pyridine ring can affect the properties of the resulting coatings .

Mechanism of Action

Target of Action

Cyanopyridine derivatives have been reported to possess various pharmacological activities .

Biochemical Pathways

It’s worth noting that cyanopyridine derivatives have been involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Some cyanopyridine derivatives have shown promising antitumor activity against liver carcinoma cell line (hepg2) .

Safety and Hazards

properties

IUPAC Name |

3-cyanopyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c7-4-5-2-1-3-9-6(5)12(8,10)11/h1-3H,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZCSINMDPLNLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-hydroxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydrazinium iodide](/img/structure/B2482036.png)

![1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2482038.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2482040.png)

![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2482043.png)

![4-(benzo[d]thiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide](/img/structure/B2482044.png)

![4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2482046.png)

![2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-benzofuran](/img/structure/B2482050.png)